molecular formula C14H13NO2 B14588689 Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- CAS No. 61387-12-0

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-

Cat. No.: B14588689
CAS No.: 61387-12-0
M. Wt: 227.26 g/mol
InChI Key: ZOLSERKSYAKFLV-UHFFFAOYSA-N
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Description

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a fused ring system that includes a cyclopentane ring and an oxazinone ring, with a 2-methylphenyl substituent. Its structural complexity and potential reactivity make it a valuable subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- typically involves cyclocondensation reactions. One effective method includes the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the oxazinone ring to more saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.

    Industry: Utilized in the development of novel materials and corrosion inhibitors.

Mechanism of Action

The mechanism by which Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- is unique due to its specific ring structure and the presence of the 2-methylphenyl substituent, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to unique properties and applications not shared by its analogs.

Properties

CAS No.

61387-12-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one

InChI

InChI=1S/C14H13NO2/c1-9-5-2-3-6-10(9)14-15-13(16)11-7-4-8-12(11)17-14/h2-3,5-6H,4,7-8H2,1H3

InChI Key

ZOLSERKSYAKFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=O)C3=C(O2)CCC3

Origin of Product

United States

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